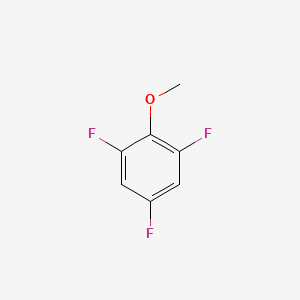

2,4,6-Trifluoroanisole

Descripción

2,4,6-Trifluoroanisole (C₆H₃F₃OCH₃) is a fluorinated aromatic ether characterized by three fluorine atoms substituted at the 2-, 4-, and 6-positions of the benzene ring. The trifluoromethyl group and fluorine atoms confer unique electronic and steric properties, including strong electron-withdrawing effects, enhanced lipophilicity, and improved metabolic stability compared to non-fluorinated analogs . These attributes make it a valuable intermediate in agrochemicals, particularly herbicides, where fluorination enhances bioavailability and target specificity .

In organometallic chemistry, 2,4,6-trifluoroanisole exhibits selective reactivity. For instance, its fully fluorinated ortho positions prevent cyclometalation, favoring exclusive O-CH₃ bond activation in reactions with iridium complexes . This selectivity contrasts with partially fluorinated anisoles, where available ortho sites enable C-H activation .

Propiedades

IUPAC Name |

1,3,5-trifluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRIBYUOFAKHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Record name | 2,4,6-trifluoroanisole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380303 | |

| Record name | 2,4,6-Trifluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219998-30-8 | |

| Record name | 2,4,6-Trifluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 219998-30-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4,6-Trifluoroanisole can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trifluorophenol with methanol in the presence of a base, such as sodium hydroxide, to form the desired anisole derivative. Another method includes the direct fluorination of anisole using a fluorinating agent like Selectfluor.

Industrial Production Methods: In industrial settings, the production of 2,4,6-trifluoroanisole often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating agents and catalysts to ensure efficient conversion.

Análisis De Reacciones Químicas

Types of Reactions: 2,4,6-Trifluoroanisole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trifluoromethoxybenzene derivatives.

Reduction: Reduction reactions can convert it to partially or fully hydrogenated products.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethoxybenzoic acid, while substitution can produce various alkylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of trifluoroanilines, including 2,4,6-trifluoroanisole derivatives against various bacterial strains. For instance, research indicates that these compounds can inhibit biofilm formation and reduce virulence factors in Vibrio species, demonstrating their potential as antibacterial agents in food safety applications .

Synthesis of Bioactive Compounds

2,4,6-Trifluoroanisole is utilized as a precursor in the synthesis of various bioactive compounds. It serves as a building block for creating derivatives that exhibit antifungal and antibacterial properties. For example, the synthesis of 3-nitro-2,4,6-trifluoroacetanilide from 2,4,6-trifluoroaniline showcases its versatility in producing compounds with significant pharmacological activity .

Materials Science

Organic Electronics

The compound plays a crucial role in the development of organic electronic materials. Its derivatives are used in synthesizing fluorinated polytriarylamines, which are employed as hole-transporting materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl groups enhance the electronic properties and stability of these materials .

Azo Compounds and Dyes

2,4,6-Trifluoroanisole is instrumental in synthesizing azo compounds used in dye applications. The compound's ability to undergo nucleophilic aromatic substitution allows for the functionalization necessary to create dyes with desired properties for textiles and imaging applications .

Agricultural Applications

Pesticide Intermediates

In agricultural chemistry, 2,4,6-trifluoroanisole is utilized as an intermediate for synthesizing pesticide compounds. Its derivatives are involved in creating insecticides and acaricides that target specific pests while minimizing environmental impact. For example, phenylpiperazine derivatives synthesized from 2,4,6-trifluoroaniline have shown promising acaricidal activities against spider mites .

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Molecular Sciences demonstrated that 2,4,6-trifluoroaniline derivatives significantly inhibited biofilm formation in Vibrio parahaemolyticus. The study utilized various concentrations to assess the dose-dependent effects on bacterial growth and virulence factors. Results indicated a strong potential for these compounds in food safety applications .

Case Study 2: Organic Electronics

Research on organic light-emitting diodes (OLEDs) highlighted the role of fluorinated polytriarylamines derived from 2,4,6-trifluoroanisole as effective hole-transporting materials. These materials exhibited improved charge mobility and stability compared to non-fluorinated counterparts, making them suitable for high-performance OLED applications .

Mecanismo De Acción

The mechanism by which 2,4,6-trifluoroanisole exerts its effects involves interactions with various molecular targets. Its fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, altering their activity. The methoxy group can also participate in electron-donating interactions, influencing the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Electron-Withdrawing Effects and Chemical Reactivity

The electron-withdrawing nature of fluorine substituents significantly influences reactivity. For example:

- 2,4,6-Tris(trifluoromethanesulfonyl)anisole : Exhibits a reaction constant (ρ) of -1.80 in aromatic nucleophilic substitution with anilines, indicating moderate sensitivity to electronic effects .

- Non-fluorinated anisole analogs: Less electron-deficient, leading to slower reaction kinetics in nucleophilic substitutions .

The trifluoro-methoxy group in 2,4,6-trifluoroanisole enhances stabilization of transition states in herbicidal derivatives, improving their efficacy .

Herbicidal Activity

Fluorinated anisoles are key motifs in herbicides targeting protoporphyrinogen oxidase (PPO). Comparative studies highlight:

- α-Trifluoroanisole derivatives with phenylpyridine moieties : Exhibit broad-spectrum activity against weeds like Amaranthus retroflexus (EC₅₀: 18.7–37.4 g/ha) due to fluorine-enhanced lipophilicity and membrane penetration .

- Non-fluorinated phenylpyridines: Lower activity (EC₅₀ >100 g/ha) due to reduced metabolic stability and target binding .

- Ortho-fluorinated vs. para-fluorinated analogs : Ortho substitution (as in 2,4,6-trifluoroanisole) minimizes off-target interactions, enhancing selectivity .

Reactivity in Organometallic Systems

Fluorination patterns dictate reaction pathways:

- 2,4,6-Trifluoroanisole : Undergoes exclusive O-CH₃ activation with (tBu₄PCP)IrH(alkenyl) due to blocked ortho sites, preventing C-H or C-F bond cleavage .

- 3,5-Bis(trifluoromethyl)anisole : Available ortho positions enable cyclometalation via aromatic C-H activation .

- Pentafluoroanisole : Higher fluorine density further suppresses C-F activation, favoring electron-deficient aromatic systems for nucleophilic attacks .

Comparison with Higher Fluorinated Analogs

Actividad Biológica

2,4,6-Trifluoroanisole (TFA) is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of TFA, focusing on its antimicrobial, anticancer, and other relevant biological effects, supported by data tables and case studies.

Chemical Structure and Properties

2,4,6-Trifluoroanisole features three fluorine atoms attached to the aromatic ring, which significantly alters its reactivity and biological interactions compared to non-fluorinated analogs. The presence of the methoxy group (-OCH₃) further enhances its lipophilicity and potential bioactivity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of TFA and its derivatives. The compound has shown varying degrees of activity against several bacterial strains.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2,4,6-Trifluoroanisole | 128 | Moderate antibacterial |

| Benzylated derivatives | >256 | Inactive |

In a study assessing the in vitro antimicrobial activity of TFA derivatives, it was found that while TFA itself exhibited moderate antibacterial properties with a minimum inhibitory concentration (MIC) of 128 µg/mL against certain strains, its benzylated derivatives were inactive (MIC > 256 µg/mL) . This suggests that modifications to the chemical structure can significantly influence biological activity.

Anticancer Potential

The anticancer activity of TFA has also been investigated. In vitro studies using various cancer cell lines have revealed promising results.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| K562 (chronic myeloid leukemia) | 3-6 | Potent |

| MCF-7 (breast carcinoma) | 3-6 | Potent |

The IC50 values for TFA derivatives against K562 and MCF-7 cell lines ranged from approximately 3 to 6 µM, indicating significant anticancer potential . These findings highlight the importance of fluorinated compounds in cancer therapy research.

The mechanisms underlying the biological activities of TFA involve several pathways:

- Antimicrobial Mechanism : TFA may disrupt bacterial cell membranes or inhibit essential metabolic pathways due to its lipophilic nature.

- Anticancer Mechanism : The anticancer effects are likely mediated through apoptosis induction and cell cycle arrest in cancer cells. The presence of fluorine atoms may enhance interaction with cellular targets such as tubulin or DNA.

Case Studies and Research Findings

- Study on MERS-CoV Inhibition : A derivative of TFA was evaluated as a potential inhibitor for MERS-CoV. It demonstrated an IC50 value of 0.086 µM, indicating high potency against viral replication without significant cytotoxicity .

- Biodegradation Studies : Research into the biodegradation pathways of fluorinated anilines, including TFA, indicated that microbial systems could effectively dehalogenate these compounds, suggesting environmental implications for their use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.